N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by using larger quantities of the reactants and solvents. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperatures.
Major Products:
Substitution: Formation of methoxy-substituted derivatives.
Reduction: Formation of N-(2-chloro-5-aminophenyl)-4-methylbenzenesulfonamide.
Oxidation: Formation of N-(2-chloro-5-nitrophenyl)-4-carboxybenzenesulfonamide.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.
Material Science: The compound can be used as a building block for the synthesis of more complex molecules that have applications in the development of new materials with specific properties.
Biological Studies: It is used in research to study the effects of sulfonamide derivatives on biological systems, including their interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
- 2-chloro-5-nitrophenyl isothiocyanate
- 2-chloro-5-nitrophenyl isocyanate
- 2-chloro-5-nitroaniline
Comparison: N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both the sulfonamide group and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, while 2-chloro-5-nitrophenyl isothiocyanate and 2-chloro-5-nitrophenyl isocyanate are also reactive intermediates, they do not possess the sulfonamide group, which is crucial for the antimicrobial activity observed in this compound.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-13-8-10(16(17)18)4-7-12(13)14/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQNQHVHEOFCEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216329 | |
Record name | N-(2-Chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346695-24-7 | |
Record name | N-(2-Chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346695-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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